3,3-Dimethyl-2-pentanone
Overview
Description
3,3-Dimethyl-2-pentanone is an organic compound with the molecular formula C7H14O. It is a ketone, specifically a methyl ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Dimethyl-2-pentanone can be achieved through several synthetic routes. One common method involves the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride to form 2,2-dimethyl butyryl ethyl malonate. This intermediate is then converted into this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of tertiary amyl alcohol to produce chloro-tert-pentane. This compound is then reacted with magnesium metal to form tert-pentyl magnesium chloride, which is subsequently treated with excess acetyl chloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield secondary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is utilized in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-pentanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which are crucial in different chemical processes .
Comparison with Similar Compounds
2,2-Dimethyl-3-pentanone: Another methyl ketone with a similar structure but different positional isomerism.
3,3-Dimethyl-2-butanone: A shorter-chain analog with similar reactivity.
Uniqueness: 3,3-Dimethyl-2-pentanone is unique due to its specific branching and the presence of two methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other ketones and makes it valuable in specific synthetic applications .
Properties
IUPAC Name |
3,3-dimethylpentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJLBQLQVSEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174714 | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20669-04-9 | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting chemical reaction involving 3,3-dimethyl-2-pentanone was observed?
A1: Researchers discovered a novel ring closure reaction when heating 1,1,1,5,5,5-hexachloro-4-(dimethylamino)-3,3-dimethyl-2-pentanone in ethanol. [] This reaction competes with the formation of α-chloro-γ-ketoacylamine and results in the creation of a 2,3-pyrrolidinedione ring. This finding expands the understanding of the reactivity of this compound derivatives under specific conditions.
Q2: Is there any information available on the thermal decomposition of compounds related to this compound?
A2: Yes, research exists on the thermal decomposition of 2,3-dimethyl-2,3-epoxypentane. [] While not directly this compound, this structurally similar compound's decomposition provides insights into potential reaction pathways and product formation tendencies in related molecules. The study revealed that 2,3-dimethyl-2,3-epoxypentane decomposes through seven primary processes, yielding products like propene, propanone, and various butenes and pentanones. Understanding these decomposition pathways in a related molecule could offer valuable clues for future research on the thermal behavior of this compound itself.
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